

Unraveling the Downstream Effects of OTS186935: A Technical Guide

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Compound of Interest		
Compound Name:	OTS186935	
Cat. No.:	B10819891	Get Quote

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Abstract

OTS186935 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). Emerging research has identified SUV39H2 as a key player in oncogenesis, primarily through its role in epigenetic regulation and DNA damage response. This technical guide provides an in-depth analysis of the downstream molecular effects of OTS186935, with a focus on its mechanism of action, impact on key signaling pathways, and its potential as an anti-cancer therapeutic. This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of OTS186935's biological activity.

Core Mechanism of Action: Inhibition of SUV39H2 and Modulation of Histone Methylation

OTS186935 exerts its primary effect through the direct inhibition of the enzymatic activity of SUV39H2.[1][2][3][4] SUV39H2 is a lysine methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[1] This epigenetic mark is a hallmark of heterochromatin, leading to transcriptional repression. By inhibiting SUV39H2, **OTS186935** leads to a global reduction in H3K9me3 levels.[1]



A critical downstream consequence of SUV39H2 inhibition by **OTS186935** is the regulation of γ -H2AX levels.[1][2] SUV39H2 has been shown to methylate histone H2AX at lysine 134, a modification that enhances the phosphorylation of H2AX at serine 139 (γ -H2AX) in response to DNA damage.[1][2] The formation of γ -H2AX is a key step in the DNA damage response (DDR), and its dysregulation is implicated in chemoresistance. **OTS186935**, by reducing H2AX methylation, attenuates the formation of γ -H2AX, thereby potentially sensitizing cancer cells to DNA-damaging agents.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of **OTS186935** from preclinical studies.

Parameter	Value	Cell Line/Model	Reference
IC50 (Enzymatic)	6.49 nM	SUV39H2	[1]
IC50 (Cell Growth)	0.67 μΜ	A549 (Lung Cancer)	[1]

Treatment	Dose	Model	Tumor Growth Inhibition (TGI)	Reference
OTS186935	10 mg/kg	MDA-MB-231 Xenograft	42.6%	[1]
OTS186935	25 mg/kg	A549 Xenograft	60.8%	[1]
OTS186935 + Doxorubicin	10 mg/kg (OTS186935) + 10 mg/kg (Doxorubicin)	A549 Xenograft	49%	[1]

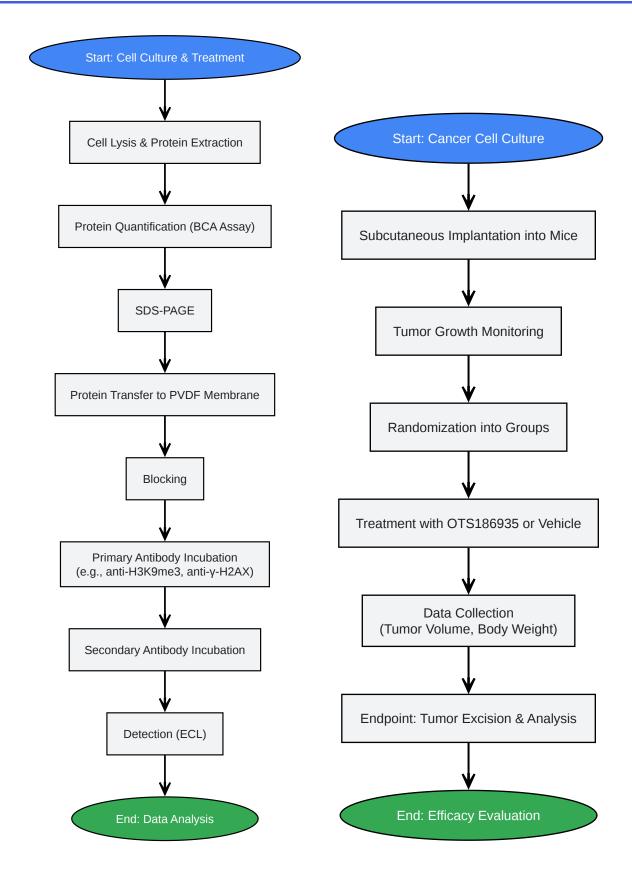
Key Signaling Pathways and Visualizations

The primary downstream signaling pathway affected by **OTS186935** is the SUV39H2-mediated DNA damage response pathway.









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